molecular formula C13H6Cl4N2O B13796154 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13796154
M. Wt: 348.0 g/mol
InChI Key: RSTNPSSIYWQHMN-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinones, while reduction with hydrazine hydrate can yield amines.

Scientific Research Applications

2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets and pathways. For instance, the compound can form radical cations in the presence of oxidizing agents like DDQ, which can then participate in various chemical transformations . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C13H6Cl4N2O

Molecular Weight

348.0 g/mol

IUPAC Name

2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H6Cl4N2O/c14-6-3-9(17)12-10(4-6)19-13(20-12)5-1-7(15)11(18)8(16)2-5/h1-4H,18H2

InChI Key

RSTNPSSIYWQHMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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